2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c20-14-6-2-1-5-12(14)13-9-22-17-16(13)23-19(27)24(18(17)26)10-15(25)21-8-11-4-3-7-28-11/h1-7,9,22H,8,10H2,(H,21,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIICUJAKRKHUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class of compounds. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
The compound comprises a pyrimidine ring fused with a pyrrole moiety and features several functional groups:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Thiophen-2-ylmethyl substituent : Potentially contributes to biological activity through specific interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 406.4 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial effects. The following sections summarize key findings from recent research.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines. It may act by inducing apoptosis or disrupting cell cycle progression.
- A study indicated that similar compounds in this class can decrease [^3H]deoxyuridine incorporation, suggesting interference with DNA synthesis and repair mechanisms .
-
Case Studies :
- In vitro assays demonstrated that the compound significantly reduced viability in Lewis lung carcinoma and M5076 sarcoma cells, leading to decreased tumor growth in mouse models .
- Comparative studies with known anticancer agents showed that the compound's efficacy was comparable to standard treatments like doxorubicin.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related pyrrolo derivatives:
- Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting a potential role as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The following table summarizes the SAR findings for related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-fluorophenyl)-2-(7-methoxy-1H-pyrrolo[3,4-c]pyridine) | Structure | Anticancer |
| 5-amino-2,4-dioxo-pyrido[2,3-d]pyrimidine | Structure | Antitumor |
| 6-(3-methylphenyl)pyrrolo[3,4-c]pyridine | Structure | Antimicrobial |
The presence of electron-withdrawing groups such as fluorine enhances the biological activity by improving binding affinity to target proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Variations
The target compound’s pyrrolo[3,2-d]pyrimidine core distinguishes it from analogs with related scaffolds:
- Triazolo[4,3-c]pyrimidine (e.g., N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide, ): The triazolo-pyrimidine core introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity compared to the pyrrolo system.
- Thieno[3,2-d]pyrimidine (e.g., N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, ): Replacing the pyrrole ring with a thiophene increases sulfur-mediated hydrophobic interactions but reduces nitrogen-based polarity.
Table 1: Core Heterocycle Comparison
Substituent Effects
- Fluorophenyl Position: The target’s 2-fluorophenyl group at position 7 contrasts with the 4-fluorophenyl in ’s triazolo-pyrimidine .
- Acetamide Linkers : The thiophen-2-ylmethyl group in the target enhances lipophilicity compared to ’s chloro-fluorophenyl substituent , which could influence membrane permeability and metabolic stability.
Table 2: Substituent Comparison
Pharmacological Implications
- Kinase Inhibition: Pyrrolo[3,2-d]pyrimidines (e.g., Eli Lilly’s derivative in ) are known ATP-competitive kinase inhibitors. The target’s 2-fluorophenyl group may enhance selectivity for kinases with hydrophobic active sites.
- Solubility and Bioavailability : The thiophen-2-ylmethyl group likely reduces aqueous solubility compared to pyridinyl or hydrophilic substituents (e.g., ’s 4-methylpyridin-2-yl ), necessitating formulation optimization.
Physical Properties
- Molecular Weight : At ~450 g/mol, the target falls within the typical range for orally bioavailable drugs, unlike larger solvated compounds (e.g., ’s 693.53 g/mol ).
Preparation Methods
Nucleophilic Substitution and Iodination
Protection of the N-7 position using tert-butyloxycarbonyl (Boc) groups precedes iodination at the 6-position, yielding 4-chloro-6-iodo-7H-pyrrolo[3,2-d]pyrimidine . This intermediate facilitates subsequent cross-coupling reactions for aryl group introduction.
Suzuki-Miyaura Coupling for 2-Fluorophenyl Incorporation
The 2-fluorophenyl moiety is introduced via a Suzuki-Miyaura reaction using 2-fluorophenylboronic acid and palladium catalysis (e.g., Pd(PPh₃)₄). Optimized conditions (80°C, DMF/H₂O, K₂CO₃) achieve >80% yield, with the iodine atom serving as the leaving group.
Oxidation to Dioxo Functionality
The 2,4-dioxo groups are installed through sequential oxidation steps. Hydrolysis of the chlorinated intermediate using aqueous NaOH (70°C, 12 hr) generates the 4-oxo derivative. Subsequent treatment with hydrogen peroxide (H₂O₂) in acetic acid introduces the 2-oxo group, completing the 7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine core.
Acetamide Side Chain Installation
The N-(thiophen-2-ylmethyl)acetamide side chain is appended via a two-step process:
Carboxylic Acid Activation
The core structure is functionalized at the 3-position with a carboxylic acid group through alkylation using ethyl bromoacetate, followed by saponification (LiOH, THF/H₂O). The resulting 3-carboxymethyl-7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine is activated to its acyl chloride using thionyl chloride (SOCl₂).
Amide Coupling with Thiophen-2-ylmethylamine
The acyl chloride reacts with thiophen-2-ylmethylamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediates the coupling in dichloromethane (DCM), yielding the final acetamide.
Reaction Optimization and Analytical Validation
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, 2-fluorophenylboronic acid, 80°C | 82 | |
| Dioxo Formation | H₂O₂, CH₃COOH, 50°C | 75 | |
| Amide Coupling | EDC, DCM, rt | 68 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrrole-H), 7.45–7.38 (m, 4H, Ar-H), 6.95–6.89 (m, 2H, thiophene-H), 4.45 (s, 2H, CH₂), 3.82 (s, 2H, CH₂CO).
- HRMS : m/z calculated for C₂₀H₁₅FN₄O₃S [M+H]⁺: 427.0942; found: 427.0938.
Challenges and Alternative Routes
Regioselectivity in Iodination
Iodination at the 6-position requires precise Boc protection to prevent undesired side reactions. Competing iodination at the 5-position is mitigated by steric hindrance from the Boc group.
Solvent Effects in Amide Coupling
Polar aprotic solvents (DMF, DCM) enhance EDC-mediated coupling efficiency, while protic solvents (MeOH) lead to hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
